molecular formula C11H13BFNO4 B596826 (5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 1217501-26-2

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B596826
CAS No.: 1217501-26-2
M. Wt: 253.036
InChI Key: XSMRDMHBUWMLBL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.036. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction . The product of the reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used .

Properties

IUPAC Name

[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRDMHBUWMLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675388
Record name [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-26-2
Record name [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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